3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves using readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation . They also created a different method to synthesize pyrido[2,3-d]pyrimidine-2,4-diamines by mixing 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde and obtained the 2,4-diamino6-nitropyrido[2,3-d]pyrimidine in a single step .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Jatczak et al. (2014) discusses the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid. This process involves steps like esterification, nucleophilic aromatic substitution, amide formation, and ring closure. The resulting structural diversity leads to significant variations in biopharmaceutical properties like solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014).
Crystal Structure Analysis
- Research by Low et al. (2004) examines the crystal structures of certain compounds, including those with pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione frameworks. These studies provide insights into the molecular arrangements and interactions within these compounds (Low et al., 2004).
Synthesis for Drug Development
- Ma, Gao, and Sun (2021) report an efficient method for synthesizing pyrido[4,3–d]pyrimidine-2,4-diones and related triones, which are valuable scaffolds in drug development. Their method involves oxidative aromatization of tetrahydropyrido[4,3–d]pyrimidine-2,4(1H,3H)-dione derivatives (Ma, Gao, & Sun, 2021).
Molecular Structure and Hydrogen Bonding
- A 2009 study by Trilleras et al. details the molecular structures of various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These compounds exhibit different crystal structures and are linked by hydrogen bonds, providing valuable information for further chemical analysis and application (Trilleras et al., 2009).
Oxidizing Ability in Chemical Reactions
- Yoneda et al. (1980) discuss the synthesis of certain pyrido[1′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)diones, which show oxidizing ability towards alcohols and amines. This property can be crucial in various chemical reactions and synthesis processes (Yoneda et al., 1980).
Urease Inhibition for Medical Applications
- Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione and evaluated their urease inhibition activity. This finding is significant for medical applications, particularly in addressing conditions affected by urease (Rauf et al., 2010).
Synthesis for Heterocyclic Derivatives
- Elneairy (2010) describes the synthesis of various nitrogen and sulfur heterocyclic derivatives starting from pyridine-2(1H)-thione. This synthesis pathway is essential for creating diverse heterocyclic compounds for various applications (Elneairy, 2010).
Mechanism of Action
Target of Action
The compound, also known as 3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione, is a derivative of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry Pyrido[2,3-d]pyrimidines have been known to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit the above-mentioned targets, thereby disrupting their signaling pathways . The compound likely interacts with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. Given the broad range of targets associated with pyrido[2,3-d]pyrimidines, the compound could potentially affect multiple pathways. These could include pathways involved in cell growth and proliferation, inflammation, and other cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential targets of pyrido[2,3-d]pyrimidines, the compound could potentially have antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-16-6-2-1-4-13(16)12-17(26)24-10-7-14(8-11-24)25-19(27)15-5-3-9-22-18(15)23-20(25)28/h1-6,9,14H,7-8,10-12H2,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHTXJKWWJVHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.